1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID
Description
2-Mercapto-1-(3-methylphenyl)-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a thiophene ring, and a mercapto group
Properties
IUPAC Name |
1-(3-methylphenyl)-4-oxo-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c1-10-4-2-5-11(8-10)22-16-15(17(23)21-19(22)26)12(18(24)25)9-13(20-16)14-6-3-7-27-14/h2-9H,1H3,(H,24,25)(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWGNRNHKIAMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CS4)C(=O)O)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[2,3-d]pyrimidine precursor, which is then functionalized through a series of reactions including thiolation, oxidation, and carboxylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-1-(3-methylphenyl)-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium or copper.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Mercapto-1-(3-methylphenyl)-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-1-(4-methylphenyl)-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
- 2-Mercapto-1-(3-methylphenyl)-4-oxo-7-(3-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Uniqueness
The unique combination of the pyrido[2,3-d]pyrimidine core, thiophene ring, and mercapto group in 1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID distinguishes it from similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
